2-(1-((2,4-Difluorophenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole
Description
2-(1-((2,4-Difluorophenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a trifluoromethyl group at the 5-position and a piperidin-4-yl moiety at the 2-position. The piperidine ring is further modified by a sulfonyl group linked to a 2,4-difluorophenyl substituent. The compound’s design aligns with pharmacophore strategies for antimicrobial and pesticidal agents, leveraging fluorinated motifs to optimize target binding and physicochemical properties .
Properties
IUPAC Name |
2-[1-(2,4-difluorophenyl)sulfonylpiperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F5N3O3S/c15-9-1-2-11(10(16)7-9)26(23,24)22-5-3-8(4-6-22)12-20-21-13(25-12)14(17,18)19/h1-2,7-8H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUOXKFCBRIMIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C(F)(F)F)S(=O)(=O)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F5N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-((2,4-Difluorophenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a piperidine ring, a sulfonyl group, and an oxadiazole moiety, which contribute to its diverse pharmacological properties.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 397.32 g/mol. The presence of trifluoromethyl and difluorophenyl groups enhances its lipophilicity and metabolic stability, making it an interesting candidate for further biological evaluation.
The biological activity of this compound can be attributed to its interaction with specific molecular targets such as enzymes and receptors. It is hypothesized that the compound may inhibit enzyme activity by binding to the active sites or modulate receptor function through competitive inhibition. These mechanisms can lead to alterations in cellular signaling pathways, which are crucial for various therapeutic effects.
Biological Activities
Research has indicated that compounds containing oxadiazole structures exhibit a wide range of biological activities. The specific activities associated with This compound include:
- Antimicrobial Activity : Exhibits efficacy against various bacterial strains.
- Anticancer Properties : Demonstrated potential in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : May reduce inflammation by modulating inflammatory pathways.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds. The following table summarizes some related oxadiazole derivatives and their reported biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(2-Chlorophenyl)-5-methyl-1,3,4-oxadiazole | Contains chlorophenyl and methyl groups | Antimicrobial |
| 5-(4-Methoxyphenyl)-2-(N-methylamino)-1,3,4-oxadiazole | Contains methoxyphenyl and N-methylamino groups | Anticancer |
| 3-(5-Sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen | Incorporates a chromen moiety | Antimicrobial and anti-inflammatory |
Case Studies
Several studies have examined the biological activity of oxadiazole derivatives. One notable study demonstrated that a related oxadiazole compound significantly inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells. Another study highlighted the antimicrobial potential of oxadiazoles against resistant bacterial strains, suggesting their role as lead compounds in drug development.
Research Findings
Recent research findings indicate that This compound exhibits promising results in preclinical models. Further investigations are underway to elucidate its pharmacokinetic properties and optimize its chemical structure for enhanced efficacy and reduced toxicity.
Comparison with Similar Compounds
Piperidine-Linked 1,3,4-Oxadiazoles
- 5-[1-(4-Nitrophenylsulfonyl)piperidin-4-yl]-1,3,4-oxadiazole derivatives (): These compounds share the piperidine-oxadiazole scaffold but differ in sulfonyl substituents (4-nitrophenyl vs. 2,4-difluorophenyl). The nitro group introduces strong electron-withdrawing effects, whereas fluorine substituents enhance both electronegativity and lipophilicity .
- 2-(Butan-1-ylthio)-5-(1-(4-toluenesulfonyl)piperidin-4-yl)-1,3,4-oxadiazole (): The toluenesulfonyl group (4-methylphenyl) lacks fluorine atoms, reducing steric and electronic effects compared to the target compound’s 2,4-difluorophenyl group .
Sulfonyl-Containing 1,3,4-Oxadiazoles
- 2-(Methylsulfonyl)-5-((4-fluorophenyl)sulfonyl)methyl)-1,3,4-oxadiazole (): Features dual sulfonyl groups (methyl and 4-fluorophenyl) but lacks the piperidine ring. The 4-fluorophenyl group provides moderate electronegativity, while the target compound’s 2,4-difluorophenyl group offers enhanced steric bulk and polarity .
Trifluoromethyl-Substituted 1,3,4-Oxadiazoles
- 2-(3-Fluoro-4-(trifluoromethyl)phenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole (): Contains a trifluoromethyl group on the phenyl ring but lacks the piperidine-sulfonyl motif. The trifluoromethyl group here improves metabolic resistance, similar to its role in the target compound .
Structure-Activity Relationships (SAR)
Sulfonyl Substituents : Aryl sulfonyl groups (e.g., 2,4-difluorophenyl) improve bioactivity over aliphatic sulfonyls (e.g., methyl) by enhancing target binding via π-π stacking .
Trifluoromethyl Group : Increases lipophilicity and metabolic stability, as seen in ’s trifluoromethylphenyl derivatives .
Piperidine Ring : Enhances solubility and conformational flexibility, critical for membrane penetration in antimicrobial agents .
Q & A
Q. What are the common synthetic routes for this compound?
The synthesis typically involves a multi-step approach:
- Step 1: Sulfonation of piperidine using 2,4-difluorobenzenesulfonyl chloride to form the sulfonyl-piperidine intermediate.
- Step 2: Cyclocondensation with trifluoromethyl-substituted precursors (e.g., hydrazide derivatives) to construct the 1,3,4-oxadiazole ring.
- Critical Reagents: Thionyl chloride for activation, coupling agents (EDCI/HOBt), and anhydrous solvents (DCM or THF).
- Quality Control: Reaction progress monitored via TLC; purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
- Yield Optimization: Intermediate mass tracking (e.g., initial intermediate mass: ~125 g/mol; final product: ~427 g/mol) .
Q. Which analytical techniques confirm the compound’s structure?
- 1H/13C/19F NMR: Assigns proton environments (e.g., trifluoromethyl at δ ~110 ppm in 19F NMR) and piperidine ring conformation.
- HRMS: Validates molecular weight (e.g., [M+H]+ at m/z 428.89) and fragmentation patterns.
- X-ray Crystallography: Resolves stereochemistry (e.g., piperidine chair conformation and sulfonyl group orientation) .
Q. What biological assays are suitable for initial activity screening?
- Enzyme Inhibition: Kinase or protease assays (IC50 determination) due to the oxadiazole’s electrophilic nature.
- Binding Studies: Fluorescence polarization or surface plasmon resonance (SPR) to measure affinity (e.g., analogs show Kd values of 0.2-5 µM).
- Cytotoxicity: MTT assays in cancer cell lines (e.g., IC50 <10 µM in breast cancer models) .
Advanced Research Questions
Q. How to optimize the sulfonation step for higher yields?
- Catalysis: Use DMAP (5 mol%) to enhance sulfonyl chloride reactivity.
- Solvent Effects: DCM improves conversion (85% yield) vs. THF (70%).
- Quenching Protocol: Ice-cold NaHCO3 prevents over-sulfonation byproducts.
- In Situ Monitoring: FTIR tracks sulfonate ester formation (S=O stretch at 1370 cm⁻¹) .
Q. How to resolve discrepancies between computational docking and experimental activity?
- Simulation Adjustments: Validate ligand protonation states (e.g., oxadiazole tautomers) and solvation models (explicit vs. implicit).
- Experimental Validation: Use ITC to measure binding thermodynamics (ΔG, ΔH).
- Case Study: Improper fluorine parameterization in docking caused >30% error in binding energy predictions for analogs .
Q. What SAR trends are observed in structural analogs?
Key modifications and impacts:
Q. Which computational methods predict binding modes accurately?
- Docking: AutoDock Vina with optimized fluorine parameters (vdW radius: 1.47 Å).
- MD Simulations: 100ns trajectories in explicit solvent (TIP3P water) to assess stability.
- QM/MM Hybrids: ONIOM method for electronic interaction analysis (e.g., sulfonyl group’s charge transfer) .
Q. How to evaluate stability under physiological conditions?
- Forced Degradation Studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
